molecular formula C17H22N2O3 B6790346 N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-2-(6-oxopiperidin-2-yl)acetamide

N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-2-(6-oxopiperidin-2-yl)acetamide

Cat. No.: B6790346
M. Wt: 302.37 g/mol
InChI Key: DYAZQIIEPILHAT-UHFFFAOYSA-N
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Description

N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-2-(6-oxopiperidin-2-yl)acetamide: is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-2-(6-oxopiperidin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-11-4-2-5-12-8-14(10-22-17(11)12)19-16(21)9-13-6-3-7-15(20)18-13/h2,4-5,13-14H,3,6-10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAZQIIEPILHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC(CO2)NC(=O)CC3CCCC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-2-(6-oxopiperidin-2-yl)acetamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via a nucleophilic substitution reaction using a piperidine derivative.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction using an appropriate acylating agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the chromene or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of strong bases or acids and appropriate solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Biology : It may be studied for its potential biological activities, such as anti-inflammatory or antioxidant properties. Medicine : Potential therapeutic applications could include the development of new drugs targeting specific pathways or diseases. Industry : The compound might find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-2-(6-oxopiperidin-2-yl)acetamide would depend on its specific biological target. Generally, chromene derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Chromene Derivatives: Compounds such as 2H-chromen-2-one and its derivatives.

    Piperidine Derivatives: Compounds like piperidine-4-carboxamide and its analogs.

Uniqueness

The uniqueness of N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-2-(6-oxopiperidin-2-yl)acetamide lies in its specific combination of the chromene and piperidine moieties, which may confer unique biological activities and chemical properties compared to other similar compounds.

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